molecular formula C2H3NS B14368101 Aminoethyne-1-thiol CAS No. 92681-08-8

Aminoethyne-1-thiol

Cat. No.: B14368101
CAS No.: 92681-08-8
M. Wt: 73.12 g/mol
InChI Key: IQGWYNNCWWNROW-UHFFFAOYSA-N
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Description

Aminoethyne-1-thiol is an organosulfur compound characterized by the presence of both an amine group (-NH2) and a thiol group (-SH) attached to an ethyne backbone. This unique combination of functional groups imparts distinct chemical properties and reactivities to the molecule, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoethyne-1-thiol can be synthesized through several methods, including:

    Nucleophilic Substitution: The reaction of an ethyne derivative with a thiol-containing nucleophile under basic conditions can yield this compound.

    Reduction of Disulfides: Disulfides can be reduced to thiols using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst like palladium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce disulfides to thiols.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Aminoethyne-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form amines or other reduced sulfur species using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium (Pd), platinum (Pt).

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Formed through further oxidation of disulfides.

    Substituted Amines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Aminoethyne-1-thiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of redox biology and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a radioprotective agent and in the treatment of cystinosis.

    Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of aminoethyne-1-thiol involves its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Aminoethyne-1-thiol can be compared with other similar compounds, such as:

    Cysteine: An amino acid containing a thiol group, cysteine is involved in protein synthesis and redox biology.

    Glutathione: A tripeptide containing a thiol group, glutathione plays a crucial role in cellular antioxidant defense.

Conclusion

This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable tool in the study of redox biology, enzyme inhibition, and radioprotection.

Properties

CAS No.

92681-08-8

Molecular Formula

C2H3NS

Molecular Weight

73.12 g/mol

IUPAC Name

2-aminoethynethiol

InChI

InChI=1S/C2H3NS/c3-1-2-4/h4H,3H2

InChI Key

IQGWYNNCWWNROW-UHFFFAOYSA-N

Canonical SMILES

C(#CS)N

Origin of Product

United States

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